

# Parsalmide (C14H18N2O2): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Review of Preclinical and Clinical Studies

This technical guide provides a comprehensive overview of **Parsalmide**, a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H18N2O2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's pharmacological profile, experimental data, and synthesis.

## **Core Compound Properties**

**Parsalmide**, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a member of the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic, muscle-relaxing, and anxiolytic properties in both preclinical and clinical studies.[3][4]

| Property          | Value                                       | Source |
|-------------------|---------------------------------------------|--------|
| Molecular Formula | C14H18N2O2                                  | [1][2] |
| Molecular Weight  | 246.30 g/mol                                | [2][5] |
| CAS Number        | 30653-83-9                                  | [1][5] |
| IUPAC Name        | 5-amino-N-butyl-2-prop-2-<br>ynoxybenzamide | [2]    |
| Synonyms          | Parsal, Parsalmida, MY-41-6                 | [2]    |
| Melting Point     | 85°-87°C                                    | [1]    |



## Pharmacological Profile Mechanism of Action

The primary mechanism of action of **Parsalmide** is believed to be the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[5] By inhibiting COX, **Parsalmide** interferes with the conversion of arachidonic acid to prostaglandin G2 (PGG2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[5]

Figure 1: Parsalmide's inhibition of the prostaglandin synthesis pathway.

### **Pharmacokinetics**

Absorption and Bioavailability: In vitro studies suggest that **Parsalmide** has a good absorption rate at the gastric level and a high absorption rate in the intestinal tract.[6]

Protein Binding: **Parsalmide** exhibits weak binding to serum proteins, which allows for its easy release.[6] The extent of binding varies across species.[5][6]

| Species | Serum Protein Binding (%) | Concentration Range           |
|---------|---------------------------|-------------------------------|
| Human   | 55 - 70%                  | Various tested concentrations |
| Bovine  | 40 - 60%                  | Various tested concentrations |
| Equine  | 40 - 60%                  | Various tested concentrations |

Metabolism and Excretion: In cats, **Parsalmide** is metabolized and excreted in the urine as unchanged drug (25-62%), unstably conjugated compounds (17-36%, mainly N-glucuronil**parsalmide**), and stably conjugated compounds (11-36%, mainly N-acetyl**parsalmide**).[7] The excretion in cats is noted to be slow.[7]

**Toxicology** 

| Species | Route of Administration | LD50      |
|---------|-------------------------|-----------|
| Mice    | Intravenous             | 148 mg/kg |
| Rats    | Oral                    | 864 mg/kg |



## **Preclinical Efficacy**

**Parsalmide** has demonstrated significant anti-inflammatory activity in preclinical models. A key model used for its evaluation is the carrageenan-induced rat paw edema model, a standard assay for assessing anti-inflammatory effects.[5] Studies have shown that **Parsalmide** and its analogues exhibit significant anti-inflammatory activity in this model, with some derivatives showing comparable or superior activity to diclofenac.[5]

A notable feature of **Parsalmide** is its favorable gastric safety profile. Unlike many conventional NSAIDs, it has been shown to spare the gastric mucosa and even prevent gastric damage induced by other NSAIDs like indomethacin in preclinical models.[5]

### **Clinical Studies**

Controlled clinical trials have compared **Parsalmide** to other anti-inflammatory agents, such as phenylbutazone and indomethacin.

Comparison with Phenylbutazone: In a controlled clinical trial with 40 patients, **Parsalmide** was found to be more effective than phenylbutazone in relieving joint swelling and anxiety, and it also resulted in better motility.[3] While the overall evaluation showed it to be on par with phenylbutazone, **Parsalmide** demonstrated better tolerance, with no treatment suspensions required, unlike the phenylbutazone group.[3] Another double-blind study with 30 patients reported that the antalgic and myorelaxant activities of **Parsalmide** were statistically superior to those of phenylbutazone.[4] Tolerance for **Parsalmide** was rated as "very good" in 93% of cases.[4]

Comparison with Indomethacin: A controlled clinical trial comparing **Parsalmide** and indomethacin in patients with arthro-myopathies showed similar successful outcomes in relieving inflammation and pain, with a 76% success rate for both drugs.[5]

## Experimental Protocols Synthesis of Parsalmide

The synthesis of **Parsalmide** can be achieved through a multi-step process.[1]

Figure 2: Workflow for the synthesis of **Parsalmide**.



#### **Detailed Steps:**

- Formation of the Acid Chloride: 5-Acetylamino-2-acetoxy-benzoic acid is reacted with thionyl chloride to yield 5-acetylamino-2-acetoxybenzoyl chloride.[1]
- Amide Formation: The resulting acid chloride is treated with butylamine in the presence of sodium hydroxide to produce 5-acetylamino-N-butyl-2-hydroxybenzamide.[1]
- Propargylation: The hydroxybenzamide intermediate is then reacted with propargyl bromide in the presence of sodium, isopropyl alcohol, and sulfuric acid to form 5-acetamino-N-(nbutyl)-2-propargyloxybenzamide.[1]
- Hydrolysis and Purification: The acetamino group is hydrolyzed by heating with 4N sulfuric
  acid. The pH is then adjusted, and the final product, Parsalmide, is isolated by filtration and
  recrystallized from ethanol.[1]

## Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

#### Protocol Outline:

- Animal Model: Wistar or Sprague-Dawley rats are typically used.
- Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
- Compound Administration: **Parsalmide** or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
- Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of the rat's hind paw.
- Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.



## In Vitro COX Inhibition Assay (PGE2 Suppression)

This assay is used to determine the inhibitory activity of a compound on COX enzymes.

#### Protocol Outline:

- Cell Lines: Human platelets or murine macrophages are commonly used as a source of COX enzymes.[5]
- Cell Culture and Treatment: The cells are cultured and then treated with various concentrations of Parsalmide or a reference COX inhibitor.
- Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture to stimulate the production of prostaglandins.
- Measurement of PGE<sub>2</sub>: After a specific incubation period, the cell supernatant is collected, and the concentration of Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
- Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of PGE<sub>2</sub> production) is calculated to determine the inhibitory potency of **Parsalmide**.

## **Conclusion**

Parsalmide is a promising anti-inflammatory agent with a multi-faceted pharmacological profile that includes analgesic, muscle relaxant, and anxiolytic effects. Its efficacy has been demonstrated in both preclinical and clinical settings, where it has shown comparable or, in some aspects, superior performance to established drugs like phenylbutazone and indomethacin. A key advantage of Parsalmide is its favorable gastrointestinal safety profile, a significant differentiator from many traditional NSAIDs. The well-defined synthesis pathway and established experimental protocols for its evaluation provide a solid foundation for further research and development. This technical guide summarizes the current knowledge on Parsalmide, offering valuable insights for professionals in the field of drug discovery and development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. parsalmide | 30653-83-9 [chemicalbook.com]
- 2. Parsalmide | C14H18N2O2 | CID 72095 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Controlled clinical trial of parsalmide, a drug with analgesic and anti-inflammatory activity]
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Parsalmide, a new synthetic substance, in inflammatory and arthrosic arthropathies. Double-blind controlled clinical trial] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parsalmide | 30653-83-9 | Benchchem [benchchem.com]
- 6. [In vitro studies on parsalmide / bioavailability and protein binding (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic aspects of parsalmide in the cat (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Parsalmide (C14H18N2O2): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678479#parsalmide-molecular-formulac14h18n2o2-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com